

Kushenol M: A Technical Guide to its Phytochemical Profile and Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Kushenol M is a prenylated flavanonol, a type of flavonoid, isolated from the roots of Sophora flavescens. This plant, known in traditional Chinese medicine as "Ku Shen," is a rich source of bioactive compounds, including a diverse array of flavonoids and alkaloids.[1] **Kushenol M**, identified as (2R,3R)-5,7,2',4'-tetrahydroxy-6-isopentenyl-8-lavandulylflavanonol, is part of a larger family of "kushenol" compounds found in this species.[1] While research has been conducted on various constituents of Sophora flavescens for their anti-inflammatory, anti-tumor, and anti-proliferative properties, **Kushenol M** has been specifically identified for its potent enzymatic inhibition, highlighting its significance for drug metabolism and potential herb-drug interactions.[2][3][4]

This technical guide provides a consolidated overview of the phytochemical profile of **Kushenol M**, including its known biological activities and the experimental protocols utilized for its extraction and characterization. It aims to serve as a foundational resource for researchers investigating its therapeutic potential and pharmacological properties.

Phytochemical Profile

Kushenol M is one of numerous prenylated flavonoids co-isolated from Sophora flavescens. The structural diversity of these compounds, often featuring isopentenyl or lavandulyl side chains, contributes to their varied biological activities. While specific quantitative yields for



Kushenol M are not widely reported in the literature, its presence alongside other major flavonoids is well-documented.

Table 1: Physicochemical Properties and Phytochemical Context of Kushenol M

Compound Name	Chemical Name	Molecular Formula	Molecular Weight (g/mol)	Compound Class	Source
Kushenol M	(2R,3R)-5,7,2 ',4'- tetrahydroxy- 6- isopentenyl- 8- lavandulylflav anonol	С30Н36О7	508.6	Prenylated Flavanonol	Sophora flavescens
Kushenol A	-	C25H28O6	424.5	Prenylated Flavanone	Sophora flavescens
Kushenol C	-	C25H28O6	424.5	Prenylated Flavanone	Sophora flavescens
Kushenol I	-	C26H30O6	438.5	Prenylated Flavanone	Sophora flavescens
Leachianone A	-	C26H28O6	436.5	Prenylated Flavanone	Sophora flavescens
Sophoraflava none G	-	C25H28O5	408.5	Prenylated Flavanone	Sophora flavescens

Note: The table provides context by listing other major flavonoids frequently isolated alongside **Kushenol M** from the same source.

Experimental Protocols

The isolation and characterization of **Kushenol M** involve multi-step procedures typical for natural product chemistry. The following protocols are synthesized from methodologies



reported for the extraction and analysis of flavonoids from Sophora flavescens.

Extraction of Flavonoids from Sophora flavescens

A common method for obtaining a flavonoid-rich extract from the dried roots of Sophora flavescens is sequential maceration with solvents of increasing polarity.

- Preparation: Air-dried and pulverized roots of Sophora flavescens (e.g., 500 g) are used as the starting material.[5]
- Hexane Extraction (Defatting): The powdered material is first macerated with n-hexane (e.g., 4 x 2.0 L, 5 hours each) at room temperature to remove nonpolar compounds like fats and waxes. The solvent is collected and evaporated.[5]
- Ethyl Acetate Extraction: The plant residue is then extracted with ethyl acetate (e.g., 4 x 2.0 L, 5 hours each). This fraction is typically enriched with prenylated flavonoids, including
 Kushenol M. The solvent is collected.[5]
- Methanol Extraction: A final extraction is performed with methanol (e.g., 4 x 2.0 L, 5 hours each) to isolate more polar compounds.[5]
- Concentration: The ethyl acetate fraction, which contains **Kushenol M**, is concentrated under reduced pressure to yield a crude extract for further purification.[5]

Purification of Kushenol M

The crude ethyl acetate extract is a complex mixture requiring further chromatographic separation to isolate individual compounds.

- Column Chromatography: The crude extract is subjected to column chromatography.
 Common stationary phases include silica gel or Sephadex LH-20, which is effective for separating phenolic compounds.
- Elution: A gradient elution system is typically employed. For silica gel, solvent systems might start with n-hexane and gradually increase in polarity with the addition of ethyl acetate. For Sephadex LH-20, elution is often performed with methanol or ethanol-water mixtures.



- Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography
 (TLC) to identify those containing compounds of interest.
- Further Purification: Fractions containing Kushenol M may require further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to achieve high purity.

Structural Elucidation

The definitive structure of **Kushenol M** was established using a combination of spectroscopic techniques.[1]

- Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula C₃₀H₃₆O₇.[6]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR experiments are critical for determining the precise chemical structure.
 - ¹H NMR: Identifies the types and connectivity of protons in the molecule.
 - ¹³C NMR & DEPT: Determines the number and types of carbon atoms (C, CH, CH₂, CH₃).
 - 2D NMR (COSY, HMBC, COLOC): These experiments establish the connectivity between protons (COSY) and the long-range correlations between protons and carbons (HMBC, COLOC), which is essential for unambiguously placing the isopentenyl and lavandulyl side chains on the flavanonol skeleton.[1]

Table 2: Required NMR Data for Structural Confirmation of **Kushenol M**



Atom Position	¹Η Chemical Shift (δ, ppm)	¹³ C Chemical Shift (δ, ppm)	
Flavanonol Core	Data not available in searched literature	Data not available in searched literature	
C-2			
C-3	_		
etc.			
Isopentenyl Group			
C-1"	_		
etc.	_		
Lavandulyl Group	_		
C-1""	_		
etc.	_		

Note: While it is documented that 2D NMR techniques were used to elucidate the structure of **Kushenol M**, the specific chemical shift and coupling constant data are not available in the cited literature abstracts.[1]

Biological Activity and Signaling Pathways

The primary biological activity reported specifically for **Kushenol M** is the potent, mechanism-based inhibition of Cytochrome P450 3A4 (CYP3A4).[2]

Inhibition of Cytochrome P450 3A4

CYP3A4 is a critical enzyme in human liver microsomes, responsible for the metabolism of approximately 50% of clinically used drugs.[7][8] Inhibition of this enzyme can lead to significant drug-drug or herb-drug interactions by altering the pharmacokinetics of coadministered substances.

Kushenol M has been identified as a mechanism-based inhibitor of CYP3A4 with a reported IC₅₀ value of 1.29 μ M.[2][7][9] This indicates that it can inactivate the enzyme, potentially







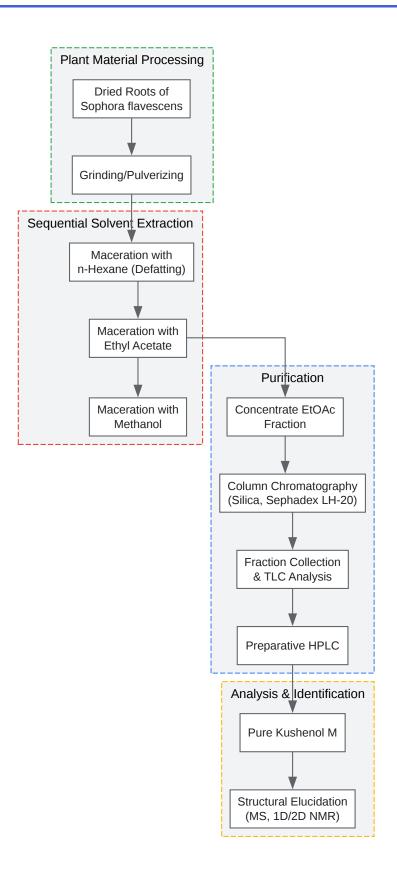
leading to elevated plasma concentrations and increased risk of toxicity from drugs that are substrates of CYP3A4. This property makes **Kushenol M** a compound of high interest in pharmacokinetic and drug safety studies.

While direct signaling pathway studies for **Kushenol M** are limited, research on closely related compounds from Sophora flavescens has shown activity on key cellular pathways. For instance, Kushenol A exhibits anti-proliferative effects by suppressing the PI3K/AKT/mTOR signaling pathway. This information suggests a potential area of investigation for **Kushenol M** and other related prenylated flavonoids.

Visualizations Experimental Workflow

The following diagram illustrates the general workflow for the extraction and isolation of flavonoids like **Kushenol M** from their natural source.





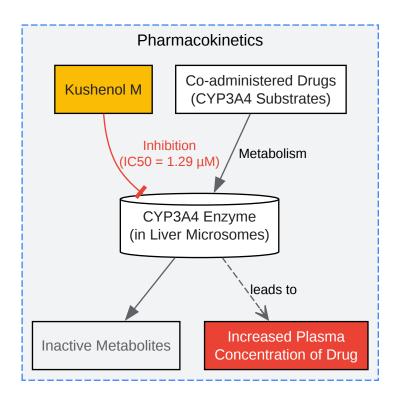
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Caption: General workflow for extraction and isolation of **Kushenol M**.



Logical Pathway: CYP3A4 Inhibition

This diagram illustrates the logical relationship of **Kushenol M**'s inhibitory action on the CYP3A4 enzyme and its implication for drug metabolism.



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Caption: Mechanism of **Kushenol M** as a CYP3A4 enzyme inhibitor.

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